![molecular formula C31H33NO13 B8512047 (2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B8512047.png)
(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PNU-159682-Carbonsäure ist ein hochpotentes Derivat der Anthracyclin-Familie, bekannt für seine signifikante Antitumoraktivität. Es ist ein Metabolit von Nemorubicin, einem Chemotherapeutikum, und hat eine bemerkenswerte Wirksamkeit bei der Induktion von DNA-Schäden und Zelltod in Krebszellen gezeigt . Diese Verbindung ist besonders bemerkenswert für ihre Fähigkeit, immunogenen Zelltod auszulösen und so die Antitumor-Immunität zu stimulieren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PNU-159682-Carbonsäure beinhaltet die Bioaktivierung von Nemorubicin in menschlichen Lebermikrosomen. Dieser Prozess wird durch das Cytochrom-P450-Enzym CYP3A4 vermittelt . Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von NADPH und spezifischer Inhibitoren wie Troleandomycin und Ketoconazol, um die Bildung des Metaboliten zu regulieren .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für PNU-159682-Carbonsäure sind nicht umfassend dokumentiert. Die Synthese beinhaltet wahrscheinlich groß angelegte Biotransformationsprozesse unter Verwendung menschlicher Lebermikrosomen oder gentechnisch veränderter Zelllinien, die CYP3A4 exprimieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PNU-159682 carboxylic acid involves the bioactivation of nemorubicin in human liver microsomes. This process is mediated by the cytochrome P450 enzyme CYP3A4 . The reaction conditions typically include the presence of NADPH and specific inhibitors like troleandomycin and ketoconazole to regulate the formation of the metabolite .
Industrial Production Methods
Industrial production methods for PNU-159682 carboxylic acid are not extensively documented. the synthesis likely involves large-scale biotransformation processes using human liver microsomes or genetically engineered cell lines expressing CYP3A4 .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PNU-159682-Carbonsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von PNU-159682-Carbonsäure verwendet werden, sind NADPH, Troleandomycin und Ketoconazol . Die Reaktionen finden typischerweise unter kontrollierten Bedingungen in Gegenwart menschlicher Lebermikrosomen oder spezifischer Zelllinien statt .
Wichtigste gebildete Produkte
Das Hauptprodukt, das aus der Oxidation von Nemorubicin gebildet wird, ist PNU-159682-Carbonsäure . Diese Verbindung ist deutlich zytotoxischer als ihre Ausgangverbindung, Nemorubicin .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds with similar structural motifs may exhibit anticancer properties by targeting specific biological pathways. The tetracene core is known for its ability to interact with DNA structures such as G-quadruplexes, which are implicated in cancer cell proliferation .
- Antioxidant Properties : The hydroxyl groups present in the compound can contribute to antioxidant activity. Compounds with multiple hydroxyl groups are often associated with scavenging free radicals and reducing oxidative stress in biological systems.
- Antimicrobial Activity : The dioxo and carboxylic acid functionalities may enhance the compound's ability to inhibit microbial growth. Similar compounds have shown promising results against various bacterial strains.
Materials Science Applications
- Organic Electronics : Given its electronic properties derived from the tetracene structure, this compound could be utilized in organic semiconductor applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
- Photonic Devices : The unique optical characteristics of tetracenes allow for potential applications in photonic devices where light manipulation is crucial.
Synthetic Routes
The synthesis of such a complex molecule typically involves multi-step synthetic routes that may include:
- Functional group modifications.
- Formation of carbon-carbon bonds through various coupling reactions.
- Use of protecting groups to manage reactivity during synthesis.
These synthetic strategies are essential for producing the compound in a laboratory setting for further research and application development.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar structures:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Hydroxyl and methoxy groups | Antioxidant |
Compound B | Tetracene core | Photonic applications |
Compound C | Dioxo and carboxylic acid | Antimicrobial |
These findings highlight the diverse applications of structurally related compounds and suggest that (2S,4S)-2,5,12-trihydroxy-7-methoxy... could possess similar or enhanced biological activities due to its intricate stereochemistry .
Wirkmechanismus
PNU-159682 carboxylic acid exerts its effects by inducing DNA damage and cell death in cancer cells. It inhibits topoisomerase I, leading to the accumulation of DNA breaks and subsequent cell death . Additionally, it overcomes multidrug resistance mediated by MDR1 and MRP1, making it effective against resistant cancer cells . The compound also triggers immunogenic cell death, stimulating anti-tumor immunity .
Vergleich Mit ähnlichen Verbindungen
PNU-159682-Carbonsäure wird mit anderen Anthracyclinen wie Doxorubicin und Cisplatin verglichen:
Liste ähnlicher Verbindungen
- Doxorubicin
- Cisplatin
- Nemorubicin
- PNU-159696
Biologische Aktivität
The compound (2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid is a complex organic molecule with potential biological activities that warrant detailed investigation. This article reviews the available literature on its biological activity, including mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a tetracene backbone modified with hydroxyl and methoxy groups and a unique azatricyclo structure. The molecular formula is C34H36NO13 with a molecular weight of approximately 723.64 g/mol .
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties .
Antimicrobial Activity
Research indicates that derivatives of tetracenes exhibit significant antimicrobial properties. The presence of hydroxyl groups enhances the interaction with microbial membranes, leading to increased permeability and cell death. Studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Tetracene derivatives have been investigated for their anticancer properties due to their ability to intercalate DNA and disrupt replication processes. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways . The specific mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Ishibashi et al. (1986) reported that a related tetracene derivative exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 5 µg/mL .
- Cancer Cell Line Studies : In research published in Frontiers in Pharmacology (2023), the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM for MCF-7 cells .
- Inflammation Model : A recent study assessed the anti-inflammatory effects using a murine model of acute inflammation induced by lipopolysaccharides (LPS). The administration of the compound resulted in significant reductions in edema and inflammatory cell infiltration compared to control groups .
Data Table: Biological Activities Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of E. coli growth | Ishibashi et al., 1986 |
Anticancer | Induction of apoptosis in MCF-7 | Frontiers in Pharmacology |
Anti-inflammatory | Reduced TNF-alpha production | Recent inflammatory study |
Eigenschaften
Molekularformel |
C31H33NO13 |
---|---|
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C31H33NO13/c1-12-27-15(32-7-8-42-29(41-3)28(32)45-27)9-18(43-12)44-17-11-31(39,30(37)38)10-14-20(17)26(36)22-21(24(14)34)23(33)13-5-4-6-16(40-2)19(13)25(22)35/h4-6,12,15,17-18,27-29,34,36,39H,7-11H2,1-3H3,(H,37,38)/t12-,15-,17-,18-,27+,28+,29-,31-/m0/s1 |
InChI-Schlüssel |
QRJDFOACHALIRS-LURYFDOKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCO[C@@H]([C@H]7O2)OC |
Kanonische SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCOC(C7O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.